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Diethyl phthalimidomalonate

Cat. No.: B1346787
CAS No.: 5680-61-5
M. Wt: 305.28 g/mol
InChI Key: SZNGBHWKVWEBKW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Malonic Ester Chemistry in Amino Acid Synthesis

The sophisticated application of diethyl phthalimidomalonate in the synthesis of amino acids is built upon the foundational principles of malonic ester chemistry. The classic malonic ester synthesis involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield carboxylic acids. wikipedia.orgstudysmarter.co.uk A pivotal advancement in this area was the development of methods to introduce a nitrogen-containing functional group, which was crucial for the synthesis of amino acids.

A landmark in this evolution was the Gabriel synthesis, first described by Siegmund Gabriel in 1887, which utilized potassium phthalimide (B116566) to introduce a protected nitrogen. wikipedia.org The subsequent progression of this chemistry led to the creation of more specialized reagents, including this compound. This compound ingeniously incorporates the reactive methylene (B1212753) group of a malonic ester and the phthalimido-protected nitrogen within a single molecule. quimicaorganica.orgkhanacademy.org This innovation streamlined the synthesis of a diverse range of α-amino acids, offering a more direct and efficient pathway. quimicaorganica.org

This compound as a Strategic Synthon in Contemporary Organic Chemistry

In the landscape of modern organic synthesis, this compound is esteemed as a highly strategic synthon. A synthon is a conceptual fragment of a molecule that corresponds to a specific synthetic operation. This compound functions as a synthon for the glycine (B1666218) anion, an essential precursor for α-amino acids. wikipedia.org Its strategic utility is derived from its capacity to engage in clean, high-yield reactions to construct the fundamental framework of an amino acid.

The phthalimido group serves as an efficient protecting group for the nitrogen atom, thereby preventing undesired side reactions during the alkylation phase. This protective group is stable under the basic conditions necessary for the alkylation of the malonic ester, yet it can be readily cleaved under specific conditions, typically through hydrazinolysis, to reveal the primary amine of the target amino acid. wikipedia.org

Fundamental Reactivity Principles of this compound as a Malonic Ester Derivative

The reactivity of this compound is chiefly governed by the acidic character of the α-carbon, which is positioned between two electron-withdrawing carbonyl groups of the ester functionalities. youtube.com This structural arrangement renders the methylene (CH₂) protons significantly acidic, making them amenable to deprotonation by a suitable base, such as sodium ethoxide, to generate a stabilized enolate. youtube.commedschoolcoach.com

This enolate is a strong nucleophile and readily undergoes S\N2 reactions with a range of electrophiles, most notably alkyl halides. medschoolcoach.com This alkylation step is critical for introducing the specific side chain of the desired amino acid. The general reaction sequence using this compound consists of three primary steps:

Deprotonation: A base abstracts a proton from the α-carbon to create a resonance-stabilized enolate. youtube.com

Alkylation: The enolate then attacks an alkyl halide in an S\N2 reaction, which results in the formation of a carbon-carbon bond and the introduction of the R-group. youtube.commedschoolcoach.com

Hydrolysis and Decarboxylation: The ester groups are hydrolyzed under acidic or basic conditions, and subsequent heating leads to decarboxylation, ultimately yielding the final amino acid after the removal of the phthalimido protecting group. quimicaorganica.orgmedschoolcoach.com

This predictable and dependable reactivity has cemented the role of this compound as an essential reagent for the synthesis of a wide variety of α-amino acids in both academic research and industrial applications.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₅H₁₅NO₆ nih.gov
Molar Mass 305.28 g/mol nih.gov
Appearance White to off-white crystalline powder
Melting Point 73-76 °C chemicalbook.com
Boiling Point 425.3±35.0 °C (Predicted) chemicalbook.com

Table 2: Typical Reaction Scheme for Amino Acid Synthesis using this compound

Step Reactants Reagents Product
1. Deprotonation This compound Sodium Ethoxide (NaOEt) Enolate of this compound
2. Alkylation Enolate of this compound Alkyl Halide (R-X) Diethyl Alkylphthalimidomalonate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO6 B1346787 Diethyl phthalimidomalonate CAS No. 5680-61-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-(1,3-dioxoisoindol-2-yl)propanedioate
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InChI

InChI=1S/C15H15NO6/c1-3-21-14(19)11(15(20)22-4-2)16-12(17)9-7-5-6-8-10(9)13(16)18/h5-8,11H,3-4H2,1-2H3
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InChI Key

SZNGBHWKVWEBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)C(C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H15NO6
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DSSTOX Substance ID

DTXSID2063975
Record name Propanedioic acid, (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, diethyl ester
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Molecular Weight

305.28 g/mol
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CAS No.

5680-61-5, 29097-77-6, 92096-47-4
Record name Diethyl phthalimidomalonate
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Record name Propanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, 1,3-diethyl ester
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Synthetic Methodologies and Pathways for Diethyl Phthalimidomalonate

Classical Preparative Routes

The traditional synthesis of diethyl phthalimidomalonate has been well-established for decades, relying on the nucleophilic substitution reaction between an alkyl halide and a phthalimide (B116566) salt.

The most common classical method for preparing this compound involves the direct reaction of potassium phthalimide with diethyl bromomalonate. wikipedia.orgorgsyn.org This reaction is a specific application of the Gabriel synthesis, where the phthalimide anion acts as a surrogate for the ammonia (B1221849) anion (NH₂⁻) to alkylate a primary alkyl halide. wikipedia.org In this nucleophilic substitution reaction, the nitrogen atom of the potassium phthalimide attacks the electrophilic carbon atom of diethyl bromomalonate, displacing the bromide ion and forming the C-N bond, which results in the N-alkylated phthalimide product. nrochemistry.com

A typical procedure involves intimately mixing solid potassium phthalimide and liquid diethyl bromomalonate. orgsyn.org The reaction can sometimes initiate spontaneously, but often requires heating to proceed to completion. orgsyn.orgpearson.com After the reaction, the solid mass, containing the desired product and potassium bromide as a byproduct, is subjected to a workup procedure. This typically involves grinding the mixture with water to remove the water-soluble potassium bromide, followed by extraction of the product into an organic solvent like benzene (B151609). orgsyn.orgpearson.com Evaporation of the solvent and further purification by washing with a solvent such as ether yields the final crystalline product. orgsyn.orgpearson.com

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, and the molar ratio of the reactants.

One established procedure involves stirring nearly equimolar amounts (e.g., 0.89 mole of potassium phthalimide to 0.88 mole of diethyl bromomalonate) together. orgsyn.orgpearson.com If the reaction does not start spontaneously, which can occur with freshly prepared diethyl bromomalonate, heating to 110–120°C is necessary to initiate the process. orgsyn.orgpearson.com Once initiated, the reaction is often heated for an additional hour at around 110°C to ensure completion. orgsyn.orgpearson.com Another protocol uses a slight excess of diethyl bromomalonate, with concentrations of potassium phthalimide at 0.4-1.0 mol/L and diethyl bromomalonate at 0.8-2.0 mol/L, and heats the mixture to reflux at a higher temperature range of 160-180°C for 1.5 to 2 hours. numberanalytics.com

The table below summarizes findings from different preparative examples, showcasing the impact of varied conditions.

ParameterCondition 1Condition 2Condition 3
Potassium Phthalimide 0.89 mole0.6 mol/L0.7 mol/L
Diethyl Bromomalonate 0.88 mole1.2 mol/L1.4 mol/L
Temperature 110-120°C (initiation), then 110°C170°C (reflux)160°C (reflux)
Reaction Time ~1 hour after initiation2 hours1.5 hours
Yield 67-71%Not specifiedNot specified
Reference orgsyn.orgpearson.com numberanalytics.com numberanalytics.com

This table presents data from different reported synthetic procedures for illustrative purposes.

The choice of solvent plays a significant role in the phthalimidation reaction. While some procedures are performed neat (without a solvent), others employ high-boiling polar aprotic solvents. orgsyn.orgthermofisher.cn Dimethylformamide (DMF) is a commonly used solvent, as it effectively dissolves potassium phthalimide and is well-suited for Sₙ2 reactions. nrochemistry.comnumberanalytics.comthermofisher.cn In one method, potassium phthalimide is dissolved in DMF to create a solution before the addition of diethyl bromomalonate. numberanalytics.com The reaction is then heated to reflux, and upon cooling, the product crystallizes out of the solution. numberanalytics.com

Following the initial reaction, solvents are critical for the purification process. Benzene has been traditionally used to dissolve the crude this compound, separating it from insoluble byproducts like unreacted phthalimide and potassium bromide. orgsyn.orgpearson.com Ether is also commonly used as a wash solvent to purify the final crystalline product. orgsyn.orgpearson.com The kinetics of the reaction are heavily influenced by temperature; higher temperatures, such as the 160-180°C range used in DMF, lead to shorter reaction times of 1.5-2 hours compared to the lower temperature (110°C) neat reaction. orgsyn.orgpearson.comnumberanalytics.com

Modern and Green Chemistry Approaches to Synthesis

In line with the principles of green chemistry, modern synthetic efforts are aimed at improving the efficiency and environmental footprint of the Gabriel synthesis and related reactions.

To improve the efficiency of the Gabriel synthesis, various catalytic methods have been explored. The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, has been shown to enhance the reaction rate and yield in the alkylation of potassium phthalimide. numberanalytics.com These catalysts facilitate the transfer of the phthalimide anion from the solid or aqueous phase to the organic phase where the alkyl halide is present, thereby accelerating the reaction. Another approach involves the addition of catalytic amounts of a crown ether or a cryptand, which can also improve yields by effectively solvating the potassium cation and increasing the nucleophilicity of the phthalimide anion. thermofisher.cn

Microwave-assisted synthesis represents a significant modern advancement. numberanalytics.com Microwave irradiation can dramatically accelerate reaction rates, leading to significantly shorter reaction times compared to conventional heating methods. numberanalytics.comnih.gov For instance, a phthalimidation reaction that takes 29 hours with conventional heating at 75-80°C can be completed in just 4 minutes under microwave irradiation, demonstrating a substantial rate acceleration. nih.gov

Research into alternative starting materials aims to broaden the scope and improve the conditions of the Gabriel synthesis. While potassium phthalimide is the traditional reagent, other compounds that are electronically similar have been developed. wikipedia.org These include the sodium salt of saccharin (B28170) and di-tert-butyl-iminodicarboxylate, which also function as imido nucleophiles. wikipedia.org These alternative reagents can offer advantages such as being more readily hydrolyzed under milder conditions. wikipedia.org

Sustainable Synthesis Protocols and Environmental Impact Assessment

The pursuit of sustainable chemical manufacturing necessitates the development of synthetic routes that are not only efficient but also environmentally benign. This section explores emerging sustainable protocols for the synthesis of this compound and provides an assessment of the environmental impact of its production, moving from traditional methods to greener alternatives.

The traditional and most common method for synthesizing this compound involves the reaction of potassium phthalimide with diethyl bromomalonate. orgsyn.orgquora.com This method, while effective, presents several environmental and safety challenges.

A typical conventional synthesis involves heating a mixture of potassium phthalimide and diethyl bromomalonate, sometimes without a solvent or in a high-boiling solvent like dimethylformamide. orgsyn.org The reaction mixture is then subjected to a workup procedure that often employs hazardous organic solvents such as benzene and diethyl ether for extraction and purification. orgsyn.org The primary byproduct of this reaction is potassium bromide. orgsyn.org

Key Environmental Concerns of Conventional Synthesis:

Use of Hazardous Solvents: The use of benzene, a known carcinogen, and flammable ethers in the purification process poses significant health and environmental risks. orgsyn.org

Hazardous Reagents: Diethyl bromomalonate is a corrosive and lachrymatory substance, causing severe burns upon contact and respiratory irritation. scbt.comhaz-map.com

Energy Consumption: The need for heating over extended periods contributes to the energy intensity of the process.

The following table provides a summary of a typical conventional synthesis protocol.

Table 1: Conventional Synthesis of this compound

Parameter Details
Reactants Potassium phthalimide, Diethyl bromomalonate
Solvent Often neat or Dimethylformamide (DMF)
Reaction Conditions Heating (e.g., 110-120°C)
Purification Extraction with benzene, washing with ether
Yield 67-71%
Byproduct Potassium bromide

| Key Environmental Issues | Use of hazardous solvents (benzene), corrosive reagents, energy intensive |

In response to the environmental shortcomings of conventional methods, researchers are exploring greener alternatives for the synthesis of this compound and related compounds. These approaches focus on the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and the possibility of conducting reactions under solvent-free conditions. While specific studies on the microwave-assisted synthesis of this compound are not abundant, the successful application of this technology to the synthesis of related phthalimide derivatives suggests its high potential. Microwave heating can provide rapid and uniform heating, potentially eliminating the need for high-boiling, toxic solvents.

Use of Greener Solvents: Replacing hazardous solvents like benzene with more environmentally friendly alternatives is a key principle of green chemistry. Ethanol has been reported as a solvent in some synthesis procedures for this compound. haz-map.com Ethanol is a bio-based solvent with a much lower toxicity profile than benzene, making it a more sustainable choice.

Catalytic and Recyclable Systems: The development of catalytic systems can reduce waste and improve the efficiency of chemical reactions. Research into phosphine-mediated domino reactions for the synthesis of related heterocyclic compounds has shown the potential for using recyclable organocatalysts in green solvents. The application of such principles could lead to more sustainable routes for this compound production by minimizing catalyst waste.

The table below compares the conventional method with potential sustainable alternatives.

Table 2: Comparison of Synthetic Methodologies for this compound

Feature Conventional Method Potential Sustainable Alternatives
Solvents Benzene, Diethyl ether, DMF Ethanol, Green solvents, Solvent-free
Energy Source Conventional heating Microwave irradiation
Catalysis Stoichiometric reagents Recyclable organocatalysts
Waste Potassium bromide, Organic solvent waste Reduced solvent waste, Recyclable byproducts

| Safety | Use of carcinogens and corrosive agents | Use of less hazardous solvents and reagents |

A comprehensive environmental impact assessment of a chemical process considers factors such as atom economy, E-factor (Environmental factor), and the intrinsic hazards of the substances used.

Atom Economy and E-Factor: The Gabriel synthesis, for which this compound is a key intermediate, has been criticized for its poor atom economy, largely due to the generation of phthalic acid derivatives as byproducts. Improving the atom economy would involve developing methods to recycle these byproducts. The E-factor, which is the mass ratio of waste to the desired product, is a useful metric for quantifying the environmental impact. For the conventional synthesis of this compound, the E-factor would be significantly influenced by the solvent usage during workup and purification.

Mechanistic Investigations of Reactions Involving Diethyl Phthalimidomalonate

Nucleophilic Reactivity of the Phthalimidomalonate Anion

The reactivity of diethyl phthalimidomalonate is centered around the acidity of the α-hydrogen, located on the carbon between the two ester groups. libretexts.org This position is readily deprotonated to form a resonance-stabilized phthalimidomalonate anion, a potent nucleophile.

Role of Deprotonation in Alkylation Reactions

The formation of the phthalimidomalonate anion through deprotonation is the critical first step in its alkylation reactions. The methylene (B1212753) group (-CH2-) in this compound is flanked by two electron-withdrawing carbonyl groups, rendering the α-hydrogens acidic (pKa ≈ 12.6). wikipedia.orglibretexts.org Treatment with a suitable base, commonly sodium ethoxide (NaOEt) in ethanol, facilitates the removal of a proton to generate a resonance-stabilized enolate. wikipedia.orglibretexts.org The use of sodium ethoxide is preferred to prevent transesterification reactions that could occur with other alkoxide bases. wikipedia.org

The resulting anion is a soft nucleophile and readily participates in SN2 reactions with primary alkyl halides. masterorganicchemistry.combyjus.com This alkylation step is a cornerstone of the Gabriel synthesis, allowing for the introduction of a wide range of alkyl groups, which will ultimately become the side chain of the synthesized amino acid. libretexts.org The phthalimide (B116566) group serves as a protecting group for the nitrogen, preventing the over-alkylation that is often problematic in direct amination reactions. masterorganicchemistry.combyjus.com

The general mechanism can be summarized as:

Deprotonation: Reaction of this compound with a base (e.g., NaOEt) to form the nucleophilic phthalimidomalonate anion. libretexts.org

Nucleophilic Attack: The anion attacks a primary alkyl halide in an SN2 fashion, forming an N-alkyl phthalimidomalonate. masterorganicchemistry.com

Stereochemical Outcomes in Alkylation Processes

In the context of synthesizing chiral amino acids, the stereochemical outcome of the alkylation of the phthalimidomalonate anion is of paramount importance. When the starting materials and reaction conditions are achiral, the alkylation of the planar, resonance-stabilized enolate results in a racemic mixture of the N-alkylated product. libretexts.org This is because the incoming electrophile can attack from either face of the planar enolate with equal probability.

However, enantioselective synthesis can be achieved through various strategies. One approach involves the use of chiral auxiliaries or catalysts that can direct the alkylation to one face of the enolate, leading to an excess of one enantiomer. While the classic Gabriel synthesis using this compound typically yields racemic products, modern advancements have focused on developing asymmetric variations to produce enantiomerically enriched amino acids. libretexts.org

Computational Studies of Anion Stability and Reactivity

Computational studies provide valuable insights into the structure, stability, and reactivity of the phthalimidomalonate anion. The negative charge of the anion is delocalized over the two carbonyl groups and the nitrogen of the phthalimide moiety, contributing to its stability. byjus.com This resonance stabilization is a key factor in the acidity of the parent compound.

Theoretical calculations can model the potential energy surface of the alkylation reaction, helping to predict the most favorable reaction pathways and transition states. These studies can also be used to understand the factors influencing the regioselectivity and stereoselectivity of the reaction. For instance, computational models can help explain why O-alkylation is generally not observed, as the carbon center is the softer and more nucleophilic site for reaction with soft electrophiles like alkyl halides. epdf.pub

Hydrolysis and Decarboxylation Mechanisms

Following alkylation, the resulting N-alkylated this compound undergoes hydrolysis and decarboxylation to yield the final amino acid. libretexts.org These steps are crucial for deprotecting the amine and revealing the carboxylic acid functionality.

Acid-Catalyzed Hydrolysis Pathways

Acid-catalyzed hydrolysis is a common method for cleaving both the ester groups and the phthalimide protecting group. nih.gov The reaction is typically carried out by heating the N-alkylated this compound in the presence of a strong acid, such as aqueous hydrobromic acid (HBr) or sulfuric acid (H2SO4). nih.govgoogle.com

The mechanism involves the protonation of the carbonyl oxygen of the ester and phthalimide groups, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the ester bonds to form carboxylic acids and the opening of the phthalimide ring to release the primary amine.

It has been observed that the hydrolysis of malonic esters can have a prolonged induction period. The addition of a small amount of the final malonic acid product can catalyze the reaction, significantly reducing the required reaction time. google.com

Thermal Decarboxylation Kinetics and Thermodynamics

The product of the hydrolysis is an α-amino-α,α-dicarboxylic acid, which is a β-dicarbonyl compound. Upon heating, this intermediate readily undergoes decarboxylation, losing a molecule of carbon dioxide to form the final α-amino acid. organicchemistrytutor.com

The mechanism of thermal decarboxylation of β-keto acids and related compounds, such as the malonic acid derivative formed here, proceeds through a cyclic transition state. organicchemistrytutor.com The carboxylic acid proton is transferred to the carbonyl oxygen of the adjacent carboxyl group, while the C-C bond breaks, releasing CO2 and forming an enol intermediate. This enol then tautomerizes to the more stable final amino acid.

The kinetics of this decarboxylation are generally first-order, and the reaction is thermodynamically driven by the formation of the stable carbon dioxide molecule and the relief of steric strain from having two carboxyl groups on the same carbon. The reaction typically occurs at elevated temperatures, often in the same pot as the hydrolysis step. organicchemistrytutor.comwikipedia.org

Applications of Diethyl Phthalimidomalonate in the Synthesis of Complex Molecules

Synthesis of Alpha-Amino Acids and Derivatives

The primary application of diethyl phthalimidomalonate lies in the synthesis of α-amino acids. The methodology leverages the acidity of the α-hydrogen located on the central carbon, which is flanked by two electron-withdrawing ester groups. This allows for easy deprotonation by a base to form a stable nucleophilic enolate. This nucleophile can then be alkylated with various electrophiles, introducing the desired side chain of the target amino acid. Subsequent hydrolysis and decarboxylation steps yield the final α-amino acid product.

The use of this compound is a cornerstone of the Gabriel-malonic ester synthesis, a powerful modification of the traditional Gabriel synthesis for preparing primary amines. thermofisher.comorganic-chemistry.org In this context, the phthalimide (B116566) group serves as a protecting group for the nitrogen atom, preventing multiple alkylations that can be problematic in other methods. libretexts.orglibretexts.org

The general three-step process is as follows:

Deprotonation and Alkylation: The this compound is treated with a suitable base, such as sodium ethoxide, to generate a carbanion. This carbanion then acts as a nucleophile, attacking an alkyl halide (R-X) in an SN2 reaction to form an alkylated intermediate. libretexts.org

Hydrolysis: The resulting N-alkylated this compound is subjected to hydrolysis, typically under acidic or basic conditions. This step cleaves both the ester groups to carboxylic acids and the phthalimide group to phthalic acid and the primary amine. libretexts.org

Decarboxylation: The intermediate malonic acid derivative is unstable and readily undergoes decarboxylation upon heating, losing a molecule of carbon dioxide to yield the final racemic α-amino acid. libretexts.org

This method is highly effective for preparing a wide range of amino acids from corresponding alkyl halides. pearson.comopenstax.org

The Gabriel-malonic ester synthesis typically produces a racemic mixture (an equal mixture of D and L enantiomers) of the amino acid because the starting this compound and the intermediate enolate are achiral. libretexts.orglibretexts.org Separation of these enantiomers, a process known as resolution, can be performed at the end of the synthesis if a single enantiomer is desired. libretexts.org While methods for enantioselective synthesis exist, the following examples focus on the preparation of racemic amino acids, which are valuable precursors in their own right.

Racemic phenylalanine can be synthesized using the this compound method. The synthesis proceeds by alkylating the sodium salt of this compound with benzyl (B1604629) chloride. In a closely related procedure using the acetamido analog, this alkylation is followed by hydrolysis and decarboxylation, which yields the final product, racemic phenylalanine, with a reported yield of 65%. wikipedia.org The phthalimido derivative follows the same fundamental pathway.

Reaction Summary: Synthesis of Phenylalanine

Reactant 1 Reactant 2 Key Steps Product

The synthesis of racemic methionine is a classic example of this methodology. It is prepared by the alkylation of diethyl sodium phthalimidomalonate with 2-chloroethylmethylsulfide (ClCH₂CH₂SCH₃). newworldencyclopedia.orgwikipedia.orgen-academic.com The subsequent steps of hydrolysis and decarboxylation yield racemic methionine. smolecule.com This industrial synthesis route highlights the utility of this compound in preparing sulfur-containing amino acids. wikipedia.org

Reaction Summary: Synthesis of Methionine

Reactant 1 Reactant 2 Key Steps Product

Racemic glutamic acid can be formed through the alkylation of a malonic ester derivative with β-propiolactone. In a one-pot reaction using the analogous diethyl acetamidomalonate, the alkylation proceeds with high reactivity, followed by hydrolysis and decarboxylation to give racemic glutamic acid in a reported yield of 87%. wikipedia.org The reaction with this compound proceeds via a similar mechanism where the enolate opens the lactone ring.

Reaction Summary: Synthesis of Glutamic Acid

Reactant 1 Reactant 2 Key Steps Product

The synthesis of the oxidation-sensitive amino acid tryptophan can be achieved using the this compound method. The alkylating agent in this case is typically gramine (B1672134), an indole-containing compound, or its more reactive quaternary ammonium (B1175870) salt derivative (formed by reaction with methyl iodide or dimethyl sulfate). wikipedia.orgarchive.org The reaction using the analogous diethyl acetamidomalonate is reported to produce racemic tryptophan with yields exceeding 90%. wikipedia.org The reaction involves the displacement of the dimethylamino group from gramine by the nucleophilic phthalimidomalonate enolate.

Reaction Summary: Synthesis of Tryptophan

Reactant 1 Reactant 2 Key Steps Product

Preparation of Racemic and Enantiomerically Enriched Amino Acids

Synthesis of DL-Aspartic Acid and Related Tricarboxylates

A classic application of this compound is in the synthesis of racemic aspartic acid. The process begins with the reaction of diethyl sodium phthalimidomalonate with ethyl chloroacetate (B1199739). orgsyn.orgnewworldencyclopedia.orgwikiwand.comiiab.meguidechem.com This reaction yields an intermediate tricarboxylate compound, triethyl α-phthalimidoethane-α,α,β-tricarboxylate. orgsyn.org

The synthesis proceeds in two main stages:

Alkylation: Diethyl sodium phthalimidomalonate is heated with an excess of ethyl chloroacetate. After the reaction, the excess ethyl chloroacetate is removed by distillation. orgsyn.org The resulting oily residue is extracted with ether to isolate the desired product, triethyl α-phthalimidoethane-α,α,β-tricarboxylate, with yields reported between 95-99%. orgsyn.org

Hydrolysis and Decarboxylation: The crude tricarboxylate intermediate is then subjected to vigorous hydrolysis using a mixture of concentrated hydrochloric acid, glacial acetic acid, and water. orgsyn.org Boiling this mixture under reflux for several hours cleaves the phthalimide group and hydrolyzes the three ester groups. Subsequent distillation and workup lead to the crystallization of phthalic acid, which is filtered off. The final product, DL-aspartic acid, is isolated from the filtrate, with total yields around 42-43%. orgsyn.org

Table 1: Synthesis of DL-Aspartic Acid

Step Reactants Key Intermediate Final Product Reported Yield
1. Alkylation Diethyl sodium phthalimidomalonate, Ethyl chloroacetate Triethyl α-phthalimidoethane-α,α,β-tricarboxylate - 95-99% (Intermediate) orgsyn.org
Synthesis of 6-(N-Hydroxy)lysine Dihydrochloride and Related Compounds

This compound is instrumental in the synthesis of 6-(N-Hydroxy)lysine dihydrochloride, a component of mycobactins. publish.csiro.aupublish.csiro.auresearchgate.net The synthesis involves a sequence starting with the alkylation of sodium this compound using 1,4-dibromobutane. publish.csiro.aupublish.csiro.au This initial step forms diethyl 5-bromo-1-phthalimidopentane-1,1-dicarboxylate. publish.csiro.aupublish.csiro.au

The subsequent transformation of this bromo-compound into the corresponding nitro-compound can be complicated by a cyclization side-reaction, which produces diethyl l-(2'-carboxybenzoyl)piperidine-2,2-dicarboxylate. publish.csiro.aupublish.csiro.auresearchgate.net However, the main synthetic route continues through further steps to generate the target hydroxylamine. Extended hydrolysis of the protected intermediate ultimately yields (RS)-6-(N-hydroxy)lysine dihydrochloride. publish.csiro.au

Table 2: Key Stages in the Synthesis of 6-(N-Hydroxy)lysine Dihydrochloride

Stage Description Key Intermediates/Products
1. Alkylation Reaction of sodium this compound with 1,4-dibromobutane. publish.csiro.aupublish.csiro.au Diethyl 5-bromo-1-phthalimidopentane-1,1-dicarboxylate. publish.csiro.aupublish.csiro.au
2. Transformation Conversion of the bromo group to a nitro group and subsequent reactions. publish.csiro.auresearchgate.net Protected 6-(N-hydroxy)lysine derivatives. publish.csiro.au
Precursor for Natural and Unnatural α-Amino Acids

The use of this compound is a cornerstone of the Gabriel malonic ester synthesis, a versatile method for preparing a wide variety of α-amino acids. scribd.comlibretexts.org The general strategy involves a three-step process: deprotonation, alkylation, and finally, hydrolysis with decarboxylation.

The process allows for the synthesis of both natural and "unnatural" α-amino acids, the latter referring to amino acids not among the 20 common proteinogenic types. nih.govresearchgate.net The identity of the final amino acid is determined by the choice of the alkylating agent (an alkyl halide, R-X). By varying this 'R' group, a vast library of amino acids can be synthesized. nih.govresearchgate.net This adaptability makes this compound a valuable precursor in fields like protein engineering and drug discovery, where novel amino acid structures are required. nih.govnih.gov

Introduction of Heterocyclic Substituents into Amino Acid Structures

A specific and powerful application of the this compound synthesis is the creation of α-amino acids bearing heterocyclic side chains. wikipedia.orgopen.ac.uk This is achieved by using an alkylating agent that contains a heterocyclic ring. wikipedia.org For example, reacting the enolate of this compound with a haloalkyl-substituted heterocycle (such as chloromethyl-pyridine or bromomethyl-indole) introduces the heterocyclic moiety onto the malonate carbon.

Subsequent hydrolysis and decarboxylation yield the final α-amino acid with the desired heterocyclic side chain. wikipedia.orgopen.ac.uk This method provides a direct route to novel amino acids that are used to build peptidomimetics, design selective enzyme substrates, or study protein structure and function. researchgate.netbeilstein-journals.org

Synthesis of Alpha-Hydroxycarboxylic Acids

Beyond amino acids, this compound can be used as a starting point for the synthesis of α-hydroxycarboxylic acids, which are valuable in materials science and organic synthesis. wikipedia.orgwikipedia.org

Derivatization from Amino Acid Precursors

The most common route to α-hydroxycarboxylic acids from this compound proceeds via an α-amino acid intermediate. wikipedia.orgresearchgate.net Once the α-amino acid is synthesized and isolated using the methods described previously, its α-amino group can be chemically converted into a hydroxyl group. wikipedia.org

This transformation is typically achieved through diazotization, a reaction known as the van Slyke reaction in this context. researchgate.net The amino acid is treated with an acidic solution of a nitrite (B80452) salt, such as potassium nitrite or sodium nitrite, and a strong acid like HCl. wikipedia.orgresearchgate.net This generates dinitrogen trioxide in situ, which reacts with the primary amino group to form a highly unstable diazonium salt. The diazonium salt rapidly decomposes, releasing nitrogen gas and allowing for nucleophilic attack by water to form the final α-hydroxycarboxylic acid. wikipedia.org

Alkylation and Subsequent Hydrolysis/Decarboxylation for Hydroxy Acid Formation

Alkylation: The sodium salt of this compound is reacted with an appropriate alkyl halide (R-X) to introduce the desired side chain 'R'.

Hydrolysis and Decarboxylation: The resulting alkylated intermediate is subjected to strong acidic or basic hydrolysis. This cleaves both the phthalimide protecting group and the two ester groups, followed by the loss of one carboxyl group as carbon dioxide, to yield the corresponding α-amino acid. wikipedia.org

Diazotization: The isolated α-amino acid is then converted to the final α-hydroxycarboxylic acid via the diazotization reaction described in section 4.2.1. wikipedia.orgresearchgate.net

This sequence leverages the robust chemistry of malonic esters to first construct the carbon skeleton of the target molecule as an amino acid, which is then derivatized to the final hydroxy acid.

Precursor in Pharmaceutical Formulations

The phthalimido group serves as a robust protecting group for the amine functionality, which, combined with the reactivity of the malonic ester, makes this compound a cornerstone in the synthesis of molecules with pharmaceutical relevance.

The primary role of this compound in pharmaceutical synthesis is as a key starting material in the Gabriel-malonic ester synthesis, a powerful method for preparing α-amino acids. chemistnotes.comaklectures.com This reaction involves the alkylation of the enolate of this compound with an alkyl halide, followed by hydrolysis and decarboxylation to yield the target amino acid. This method avoids the over-alkylation often encountered in direct amination reactions, ensuring the formation of only primary amines. chemistnotes.com

This strategy is employed in the synthesis of various amino acids that are themselves active ingredients or essential building blocks for larger, more complex APIs. For instance, racemic aspartic acid can be synthesized from diethyl sodium phthalimidomalonate. wikipedia.org Furthermore, patents have been filed describing methods for producing the functional amino acid proline using this compound as a key reactant. google.compatsnap.com The general nature of this synthesis allows for the creation of a wide array of both natural and unnatural amino acids, which are foundational components in modern drug discovery. patsnap.com

Table 1: Examples of Amino Acid Synthesis using this compound

Target Amino AcidKey ReagentsSynthetic Method
Aspartic AcidDiethyl sodium phthalimidomalonate, Ethyl bromoacetateGabriel-Malonic Ester Synthesis
ProlineThis compound, 1,3-DibromopropaneGabriel-Malonic Ester Synthesis with subsequent cyclization

While this compound is a valuable general precursor for amino-containing compounds, its direct application in the synthesis of certain specific drug molecules is superseded by more suitable derivatives. A prominent example is the production of Fingolimod (Gilenya), an immunomodulating drug used to treat multiple sclerosis. derpharmachemica.com

Numerous published synthetic routes for Fingolimod consistently utilize diethyl acetamidomalonate (DEAM), not this compound, as the central building block. derpharmachemica.comresearchgate.netrsc.orgwikipedia.org The synthesis typically involves the alkylation of DEAM with a substituted phenethyl halide, such as 1-(2-bromoethyl)-4-octylbenzene or 4'-(2-iodoethyl)octanophenone, to introduce the characteristic side chain of the drug. wikipedia.orgijacskros.comresearchgate.net Subsequent reduction and deprotection steps yield the final Fingolimod molecule. researchgate.net The choice of the acetamido group over the phthalimido group in this specific synthesis is a critical design element in the manufacturing process of this important API. google.com

Contributions to Complex Heterocyclic Compound Synthesis

The utility of this compound extends to the creation of complex heterocyclic structures, which are prevalent in both natural products and medicinal chemistry. Its role is often to provide a masked amino group that can be unveiled and incorporated into a ring system.

This compound serves as a stable and effective precursor for diethyl aminomalonate (DEAM), a key component in the synthesis of pyrroles. wikipedia.orgorgsyn.org The phthalimide protecting group can be readily removed through hydrazinolysis or acidic hydrolysis to generate DEAM.

This intermediate, diethyl aminomalonate, is then used in condensation reactions with 1,3-dicarbonyl compounds, such as 2,4-diketones, in boiling acetic acid to form variously substituted ethyl pyrrole-2-carboxylates in high yields. wikipedia.orgresearchgate.net This reaction is a variation of the classic Knorr pyrrole (B145914) synthesis. These resulting pyrrole esters are highly versatile building blocks for constructing more elaborate tetrapyrrolic macrocycles, including porphyrins, which are of significant interest for their biological functions and applications in materials science. researchgate.netresearchgate.netsoton.ac.ukgoogle.com

Table 2: Heterocycle Synthesis Pathway via this compound

Starting ReagentKey IntermediateResulting Heterocyclic ClassKey Reaction
This compoundDiethyl Aminomalonate (DEAM)Pyrrole DerivativesKnorr-type condensation with a 1,3-dicarbonyl compound
Pyrrole DerivativesN/APorphyrinsTetramerization/Condensation of pyrrole units

The Michael addition of a malonic ester to a chalcone (B49325) (an α,β-unsaturated ketone) is a well-established carbon-carbon bond-forming reaction that produces 1,5-dicarbonyl compounds. scispace.comtandfonline.com These adducts are valuable intermediates for the synthesis of various heterocyclic and polyfunctional molecules. scispace.com

However, the scientific literature consistently demonstrates that this reaction is carried out using diethyl malonate , not this compound. scispace.comlongdom.orgresearchgate.netrsc.org The reaction relies on the generation of a carbanion by deprotonating the acidic methylene (B1212753) group of diethyl malonate, which then acts as the nucleophile in the 1,4-conjugate addition to the chalcone. The presence of the bulky and electron-withdrawing phthalimido group in this compound alters the acidity and steric environment of the methylene protons, making it unsuitable for this specific transformation under standard conditions. Therefore, the synthesis of chalcone-diethyl malonate adducts is an application of the simpler diethyl malonate.

Advanced Analytical Techniques in Diethyl Phthalimidomalonate Research

Spectroscopic Characterization Methods

Spectroscopy is fundamental to the analysis of diethyl phthalimidomalonate, with each technique offering unique insights into its complex structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum provides distinct signals for each type of proton in the molecule. The aromatic protons of the phthalimido group typically appear as a complex multiplet in the downfield region. The single methine proton (CH) is highly deshielded by the adjacent nitrogen and two carbonyl groups, resulting in a characteristic singlet. The ethyl ester groups give rise to a quartet for the methylene (B1212753) (OCH₂) protons and a triplet for the terminal methyl (CH₃) protons, with their coupling providing clear evidence of the ethyl fragments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₄) 7.70 - 7.90 Multiplet
Methine (CH) ~5.50 Singlet
Methylene (OCH₂) 4.20 - 4.40 Quartet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Imide Carbonyl (C=O) ~167
Ester Carbonyl (C=O) ~164
Aromatic (quaternary) ~132
Aromatic (CH) ~124, ~135
Methine (CH) ~55
Methylene (OCH₂) ~63

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. nist.gov The spectrum is dominated by strong absorption bands characteristic of its core functional groups.

The most prominent features are the strong stretching vibrations from the two types of carbonyl groups. The imide group typically shows two distinct C=O stretching bands, while the ester carbonyls also produce a strong absorption. Additionally, the C-O bonds of the ester groups and the C-N bond of the imide group exhibit characteristic stretching bands. The NIST/EPA Gas-Phase Infrared Database includes a spectrum for diethyl 2-phthalimidomalonate, which can be used as a reference. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Phthalimido Group C=O Asymmetric Stretch ~1775
Phthalimido Group C=O Symmetric Stretch ~1715
Ester Group C=O Stretch ~1740
C-O Stretch 1250 - 1300
C-N Stretch 1100 - 1200

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for studying compounds with chromophores, such as the phthalimido ring system in this compound. Research has shown that the UV spectrum of this compound is dependent on the pH of the solution, with studies conducted across a wide range from pH 1 to 12.8. sigmaaldrich.comchemicalbook.comsigmaaldrich.com

This pH dependence arises because changes in hydrogen ion concentration can affect the molecular structure, particularly through the potential hydrolysis of the imide ring or the ester functionalities at highly acidic or basic pH values. Such structural changes alter the electronic conjugation of the chromophore, leading to shifts in the wavelength of maximum absorbance (λ_max) and changes in molar absorptivity. These studies are valuable for assessing the stability of the compound under various environmental conditions.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. nist.gov In electron ionization (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), which can then break apart into smaller, charged fragments. The pattern of fragmentation provides a structural fingerprint of the molecule. msu.edu

The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (305.28 g/mol ). nist.govsigmaaldrich.com Common fragmentation pathways involve the cleavage of the ester and imide groups. mdpi.comlibretexts.org A significant fragmentation is the loss of the entire diethyl malonate moiety, resulting in a stable phthalimide (B116566) cation. mdpi.com

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Identity of Fragment
305 [M]⁺˙ (Molecular Ion)
260 [M - OCH₂CH₃]⁺ (Loss of ethoxy group)
232 [M - COOCH₂CH₃]⁺ (Loss of ethoxycarbonyl group)

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, or impurities, as well as for assessing its purity.

Gas chromatography (GC) is a highly effective technique for the separation and quantification of volatile and semi-volatile compounds like this compound. researchgate.net It has been successfully developed for the trace analysis of the related compound, diethyl malonate, in various matrices, demonstrating its applicability to this class of molecules. dtic.mildtic.mil

In this method, the sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase of the column and the mobile gas phase. For trace analysis, a highly sensitive detector, such as a flame ionization detector (FID) or a mass spectrometer (in GC-MS), is employed. dtic.mil This allows for the detection and precise quantification of this compound at very low concentrations, making it an ideal method for purity assessment and quality control. ijpsr.com

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of this compound. researchgate.net It is widely employed for both qualitative and quantitative purposes, ensuring the quality of the starting material and monitoring the progress of chemical transformations.

The purity of this compound is critical for its successful use in synthesis. HPLC, particularly in reverse-phase mode, can effectively separate the target compound from impurities such as starting materials (e.g., phthalic anhydride, diethyl malonate), by-products, or degradation products. americanpharmaceuticalreview.compjoes.com A typical analysis would involve dissolving the sample in a suitable organic solvent and injecting it into an HPLC system equipped with a C18 column. rsc.org Elution is commonly achieved using a mobile phase gradient, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, allowing for the separation of compounds with varying polarities. rsc.org Detection via a UV detector is standard, as the phthalimide group in the molecule contains a chromophore that absorbs UV light. sigmaaldrich.com The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

In reaction monitoring, HPLC provides data-rich profiles that allow chemists to track the consumption of reactants and the formation of products over time. researchgate.net For instance, in the Gabriel synthesis of amino acids where this compound is a key intermediate, small aliquots of the reaction mixture can be periodically withdrawn, quenched, and analyzed by HPLC. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize the formation of impurities. scispace.com

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While detailed crystal structure reports specifically for this compound are not extensively published, the technique is fundamental for compounds of this class. arizona.eduresearchgate.net Analysis of related structures and standard chemical principles allows for a confident prediction of its solid-state characteristics.

Electrochemical Sensor Applications

Recent research has highlighted the utility of this compound not just as a synthetic intermediate, but also as a functional material in the development of electrochemical sensors.

This compound has been successfully employed as a neutral carrier, or ionophore, in the fabrication of potentiometric ion-selective electrodes (ISEs). sigmaaldrich.comelectrochemsci.org An ionophore is a lipophilic molecule that can selectively bind a specific ion and transport it across a membrane, generating an electrical potential that corresponds to the ion's concentration. The oxygen and nitrogen atoms within the this compound structure can act as donor atoms, forming a coordination complex with target metal ions. electrochemsci.org This ability to selectively complex with certain cations makes it a valuable component for chemical sensing. acs.org

A significant application of this compound-based sensors is the potentiometric determination of chromium(III) ions (Cr³⁺). electrochemsci.orgresearchgate.netresearchgate.net Researchers have developed poly(vinyl chloride) (PVC) membrane electrodes incorporating this compound as the active sensing element. electrochemsci.org These sensors exhibit a Nernstian or near-Nernstian response to Cr³⁺ ions over a wide concentration range, typically from 1.0 × 10⁻⁷ to 1.0 × 10⁻² mol L⁻¹. electrochemsci.orgresearchgate.netresearchgate.net The sensor demonstrates high selectivity for Cr³⁺ even in the presence of various other potentially interfering ions. electrochemsci.org This makes it a promising tool for monitoring chromium levels in environmental samples, such as industrial wastewater from electroplating facilities. electrochemsci.orgresearchgate.net

The performance of an ion-selective electrode is critically dependent on the composition of its membrane. mdpi.comijeas.orgericbakker.ch Extensive research has focused on optimizing the membrane cocktail to enhance the sensor's sensitivity, selectivity, and stability. electrochemsci.org A typical membrane formulation includes the PVC matrix, a plasticizer, the ionophore (this compound), and an ionic additive.

PVC: Provides the structural integrity of the membrane. A concentration of around 30% is common. electrochemsci.org

Plasticizer: A solvent mediator that dissolves the membrane components and ensures the mobility of the ionophore and its complex within the membrane. electrochemsci.org The choice of plasticizer, such as benzyl (B1604629) acetate (B1210297) (BA) or nitrobenzene (B124822) (NB), significantly influences the dielectric constant of the membrane and its response characteristics. electrochemsci.orgresearchgate.net

Ionophore (this compound): The active sensing component. Its concentration is optimized to achieve the best response; a concentration of around 6% has been shown to be effective. electrochemsci.org

Ionic Additive: A salt like sodium tetraphenyl borate (B1201080) (NaTPB) is often added to reduce the membrane's electrical resistance and improve the response stability and detection limit. electrochemsci.orgresearchgate.net

The optimal membrane composition for a Cr³⁺ sensor was found to be 30% PVC, 62% benzyl acetate (BA), 6% this compound (DPM), and 2% sodium tetraphenyl borate (NaTPB). electrochemsci.orgresearchgate.netresearchgate.net This optimized sensor displays a rapid response time (~5 seconds) and is operational over a practical pH range of 2.9 to 6.1. electrochemsci.orgresearchgate.netresearchgate.net

Interactive Data Tables

Table 1: Optimized Membrane Composition for Cr³⁺ Ion-Selective Electrode

ComponentFunctionOptimal Percentage (%)
Poly(vinyl chloride) (PVC)Polymer Matrix30
Benzyl Acetate (BA)Plasticizer62
This compound (DPM)Ionophore6
Sodium Tetraphenyl Borate (NaTPB)Ionic Additive2
Data sourced from references electrochemsci.orgresearchgate.netresearchgate.net.

Table 2: Performance Characteristics of the this compound-Based Cr³⁺ Sensor

ParameterValue
Linear Concentration Range1.0 × 10⁻⁷ – 1.0 × 10⁻² mol L⁻¹
Slope (Nernstian Response)20.6 ± 0.2 mV/decade
Detection Limit8.6 × 10⁻⁸ mol L⁻¹
Response Time~5 seconds
Optimal pH Range2.9 – 6.1
Data sourced from references electrochemsci.orgresearchgate.netresearchgate.net.

Mechanistic and Theoretical Studies of Diethyl Phthalimidomalonate Reactivity

Computational Chemistry and Molecular Modeling

Computational methods have become indispensable for elucidating the complex reaction mechanisms and conformational dynamics of molecules like diethyl phthalimidomalonate. These in silico approaches allow for the detailed exploration of reaction pathways and the prediction of reactivity trends.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. It is frequently employed to map out the potential energy surfaces of chemical reactions, identifying transition states and calculating activation barriers.

For reactions involving this compound, such as its deprotonation and subsequent alkylation in the Gabriel synthesis, DFT calculations can elucidate the step-by-step mechanism. acs.orgnrochemistry.com Computational studies on related systems, like the Robinson-Gabriel synthesis, have successfully used DFT methods (e.g., M062X/6-31+G(d,p) level of theory) to compare different mechanistic pathways and explain experimental outcomes. researchgate.netresearchgate.net Such calculations reveal that the reaction proceeds through a transition state where the nucleophilic carbanion of this compound attacks an electrophile. The calculated Gibbs free energy of activation (ΔG‡) provides a quantitative measure of the reaction rate. For instance, DFT calculations can confirm that the rate-determining step in related rearrangements is the attack of the carbanion on a carbonyl group. wikipedia.org These theoretical models help rationalize the need for specific reaction conditions, such as elevated temperatures, by quantifying the energy barriers that must be overcome. researchgate.netresearchgate.net

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, including conformational changes and solvent effects. acs.org For this compound, MD simulations can model its dynamic behavior in solution, revealing how the molecule flexes and how solvent molecules arrange around its reactive sites. mdpi.com

The conformational landscape of the molecule, particularly the rotational freedom around the N-C(malonate) bond, can influence its reactivity. MD simulations can sample these conformations, identifying the most stable arrangements and how they might change upon deprotonation to form the reactive enolate. mdpi.com Furthermore, these simulations can clarify the role of the solvent in stabilizing the charged intermediates and transition states, which is crucial for reactions typically run in polar aprotic solvents like DMF. numberanalytics.com While specific MD studies on this compound are not abundant in the literature, the methodology has been successfully applied to understand the conformational dynamics and binding of structurally complex molecules in enzymatic reactions, demonstrating its utility. mdpi.com

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its reactivity. nih.govrsc.org These descriptors offer a quantitative way to predict chemical behavior without explicitly modeling the entire reaction pathway. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as derived indices like the global electrophilicity index (ω). acs.orgresearchgate.net

For the this compound anion, a high HOMO energy indicates a high tendency to donate electrons, correlating with its nucleophilicity. Conversely, the LUMO energy of an electrophile relates to its ability to accept electrons. chemrxiv.org The global electrophilicity index (ω), calculated from ionization potential and electron affinity, quantifies the electrophilic power of a molecule. nih.gov Studies on related phthalimides and other nucleophiles have shown robust correlations between these computed descriptors and experimentally observed reactivity, making them powerful predictive tools. acs.orgchemrxiv.orgnih.gov

Table 1: Calculated Quantum Chemical Descriptors for Reactivity Analysis Note: The values below are illustrative for typical malonates and imides, as specific comprehensive studies on this compound are limited. They demonstrate the principles of how these descriptors are used.

Descriptor Significance for Anion Reactivity Typical Trend
HOMO Energy Higher energy indicates greater nucleophilicity. High for the deprotonated carbanion.
LUMO Energy Lower energy indicates greater electrophilicity. Relevant for the electrophile it reacts with.
Global Nucleophilicity (N) Quantifies nucleophilic power on a defined scale. uni-muenchen.de Expected to be high for the carbanion.

| Global Electrophilicity (ω) | Measures the stabilization in energy when the system acquires additional electronic charge from the environment. researchgate.net | Expected to be low for the nucleophilic anion. |

Structure-Reactivity Relationships

The unique reactivity of this compound stems directly from its molecular architecture, specifically the interplay between the phthalimide (B116566) group and the malonate ester core.

The central α-proton of the malonate unit in this compound is significantly acidic. This heightened acidity is a direct consequence of the powerful electron-withdrawing nature of the adjacent functional groups. The two ester carbonyl groups of the malonate already contribute to stabilizing the conjugate base (the carbanion) through resonance. The attached phthalimide group dramatically enhances this effect. youtube.com The phthalimide contains two additional carbonyl groups, which act as strong inductive and resonance electron-withdrawing groups, further delocalizing the negative charge of the carbanion and increasing the stability of the conjugate base. wikipedia.org

This increased stability of the carbanion translates to a lower pKa for the α-proton compared to simpler malonic esters. For example, diethyl malonate has a pKa of approximately 13 (in DMSO), while the presence of the phthalimido group is expected to lower this value, making it easier to deprotonate. ualberta.cawikipedia.org

While the phthalimide group increases the acidity of the proton, it also modulates the nucleophilicity of the resulting carbanion. The extensive delocalization of the negative charge, while stabilizing, can also decrease the charge density on the central carbon, potentially reducing its nucleophilicity compared to a more localized carbanion. However, it remains a soft and highly effective nucleophile for SN2 reactions with primary alkyl halides, which is the cornerstone of its utility in the Gabriel synthesis. nrochemistry.comnumberanalytics.com The steric bulk of the phthalimide group also plays a role, helping to prevent undesirable side reactions like over-alkylation. youtube.comscholaris.ca

Table 2: Comparison of Acidity in Malonic Acid Derivatives

Compound Approximate pKa (in DMSO) Key Structural Feature
Malonic Acid 2.8 (pKa1, in water) wikipedia.org Two carboxylic acid groups.
Diethyl Malonate 16.4 wikipedia.org Two ester groups.

| This compound | < 16.4 (Estimated) | Two ester groups plus an electron-withdrawing phthalimido group. |

The electronic properties of the phthalimide ring can be tuned by introducing substituents on its aromatic portion, which in turn affects the reactivity of the entire molecule. Attaching electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) to the benzene (B151609) ring of the phthalimide moiety would further enhance its electron-withdrawing capacity. This would be expected to increase the acidity of the malonate proton even more, facilitating its removal. Simultaneously, it would further delocalize the charge of the resulting carbanion, likely decreasing its nucleophilicity and slowing the rate of subsequent alkylation reactions.

Table 3: Predicted Substituent Effects on this compound Reactivity

Substituent on Phthalimide Ring Effect on Acidity of α-Proton Effect on Nucleophilicity of Carbanion Predicted Effect on Alkylation Rate (SN2)
-NO₂ (Electron-Withdrawing) Increase Decrease Decrease
-H (Unsubstituted) Baseline Baseline Baseline

Future Directions and Emerging Research Areas

Diethyl Phthalimidomalonate in Asymmetric Synthesis

The creation of chiral molecules with a high degree of stereochemical purity is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. This compound serves as a prochiral substrate, making it an ideal candidate for developing asymmetric transformations to access enantioenriched products, especially non-proteinogenic amino acids.

A primary focus of current research is the design of sophisticated chiral catalysts that can effectively control the stereochemical outcome of reactions involving this compound and related malonic esters. Enantioselective catalysis, which uses a small amount of a chiral catalyst to generate large quantities of a chiral product, is a highly efficient and desirable strategy. uta.edu

Key developments in this area include:

Chiral Phase-Transfer Catalysis: Phase-transfer catalysts (PTCs), such as cinchona-derived ammonium (B1175870) salts, have been successfully employed for the enantioselective α-alkylation of malonate esters. frontiersin.org These catalysts operate by forming a chiral ion pair with the enolate of the malonate, which then directs the approach of the electrophile to one face of the nucleophile, inducing asymmetry. Research focuses on designing new PTCs with enhanced steric and electronic properties to improve enantioselectivity for substrates like this compound. frontiersin.org

Organocatalysis: Small organic molecules that can act as catalysts are an attractive alternative to metal-based systems. For instance, L-proline immobilized onto mesoporous silica (B1680970) has been shown to catalyze the addition of diethyl malonate with enhanced chirality, suggesting that confinement within a structured catalyst can improve stereoselectivity. nih.gov Thiourea-based organocatalysts are also effective, as demonstrated in the enantioselective Michael-type addition of dialkyl malonates to β-arylethenesulfonyl fluorides, a reaction that could be adapted for this compound. nih.gov

Transition-Metal Catalysis: Chiral complexes of transition metals like rhodium and copper are well-known for their ability to catalyze a wide range of asymmetric reactions. Phosphine-mediated reactions, which can be rendered asymmetric through the use of chiral phosphine (B1218219) ligands, are particularly relevant. researchgate.net These catalytic systems can be used for domino reactions and cycloadditions, opening pathways to complex chiral heterocyclic structures from phthalimidomalonates. researchgate.net

Effective stereocontrol in the alkylation of this compound is crucial for its use in synthesizing optically active amino acids and other chiral building blocks. The planar nature of the enolate intermediate formed upon deprotonation means that subsequent alkylation occurs without inherent stereocontrol unless a chiral influence is present. masterorganicchemistry.com

Strategies to achieve this control include:

Enantioselective Alkylation: The use of chiral phase-transfer catalysts is a leading strategy. By carefully selecting the catalyst, base, and solvent, high yields and enantiomeric excesses (ee) can be achieved in the α-alkylation of malonates. frontiersin.org For example, the α-alkylation of specifically designed malonates using a (S,S)-3,4,5-trifluorophenyl-NAS bromide catalyst can yield products with up to 98% ee. frontiersin.org

High-Pressure Conditions: Applying high pressure (e.g., 9 kbar) has been shown to enhance both the rate and enantioselectivity of organocatalyzed Michael additions of dialkyl malonates. nih.gov This technique could be a valuable tool for promoting sluggish reactions or improving stereochemical outcomes in transformations involving this compound.

Substrate and Reagent Control: Modifying the ester groups of the malonate or using specific alkylating agents can influence the stereochemical course of the reaction. Research into diastereoselective alkylations, where a chiral auxiliary is temporarily attached to the molecule, remains a viable, albeit less atom-economical, strategy. sit.edu.cn

ReactionCatalyst/MethodSubstrate TypeKey FindingYield/EnantioselectivityReference
α-AlkylationChiral Phase-Transfer Catalyst2,2-Diphenylethyl tert-butyl α-methylmalonateEfficient synthesis of chiral malonates with a quaternary carbon center.Up to 99% yield, 98% ee frontiersin.org
Michael AdditionChiral Amino-Thiourea / High PressureDiethyl malonate + β-Arylethenesulfonyl fluorideHigh pressure enables efficient reaction with low catalyst loading.Up to 96% yield, 92% ee nih.gov
Addition ReactionL-Proline on Mesoporous SilicaDiethyl malonate + Chalcone (B49325)Morphosynthesized silica provides chiral enhancement.99% conversion, 78% ee nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. While research on the direct application of flow chemistry to this compound is still emerging, studies on related malonic esters demonstrate clear potential.

Continuous flow reactors have been successfully used for several key transformations relevant to malonate chemistry:

Hydrogenation and Bromination: In a scalable synthesis of the antiviral drug favipiravir (B1662787) starting from diethyl malonate, hydrogenation and bromination steps were efficiently performed using a continuous flow reactor. nih.gov

Ester and Amide Synthesis: General flow procedures for synthesizing esters and acid hydrazides from malonic acid and other carboxylic acids have been established, demonstrating the robustness of flow systems for these transformations. osti.govresearchgate.net

The integration of this compound into automated synthesis platforms using flow chemistry would enable the rapid, on-demand production of amino acid precursors and other derivatives. This is particularly valuable for creating libraries of compounds for drug discovery and for the production of radiolabeled molecules, such as those used in Positron Emission Tomography (PET) imaging. researchgate.net

Exploration of Novel Reactivity Modes and Transformations

Researchers are uncovering new ways to use the reactivity of this compound to build complex molecular architectures that were previously difficult to access. A prominent example is the development of domino reactions, where a single synthetic operation triggers a cascade of bond-forming events.

A significant breakthrough is the phosphine-mediated domino reaction between this compound and allenoates or ethyl but-2-ynoate. researchgate.net This transformation provides a facile and efficient route to highly functionalized pyrroloisoindolinone derivatives. researchgate.net The reaction proceeds through a tandem γ-umpolung/Wittig/γ-umpolung process, showcasing a novel mode of reactivity for the malonate substrate. researchgate.net These complex heterocyclic scaffolds are of interest in medicinal chemistry.

Reaction TypeReactant(s)CatalystProduct ClassKey FeatureReference
Domino Reaction (Tandem γ-umpolung/Wittig/γ-umpolung)This compound + AllenoatesEthyldiphenylphosphine (PPh₂Et)Pyrroloisoindolinone derivativesFacile entry to highly functionalized N-fused tricyclic heterocycles. researchgate.net
Domino ReactionThis compound + Ethyl but-2-ynoateEthyldiphenylphosphine (PPh₂Et)Pyrroloisoindolinone derivativesGood to excellent yields for a range of substrates. researchgate.net

Advanced Materials Science Applications beyond Ion Sensing

While this compound is well-documented as a neutral carrier in poly(vinyl chloride) membrane sensors for detecting chromium ions (Cr³⁺), its potential in other areas of materials science is an emerging field of research. sigmaaldrich.com The structural features of the molecule—a rigid phthalimide (B116566) group combined with reactive malonate functionality—make it an interesting building block for novel polymers and functional materials.

Recent research on related malonate monomers has opened the door to new applications:

Polymer Synthesis: The related monomer, diethyl methylene (B1212753) malonate (DEMM), undergoes rapid anionic polymerization at room temperature. nih.gov This reactivity has been harnessed to create cross-linked latex coatings with significantly improved mechanical properties. By incorporating a multifunctional DEMM derivative into a standard latex formulation, a 289% improvement in rub-resistance was achieved. nih.gov This suggests that phthalimido-containing malonate monomers could be developed to synthesize polymers with enhanced thermal stability and specific functionalities.

Fullerene Derivatives: Diethyl bromomalonate, a closely related compound, has been used to create disubstituted C60 fullerene derivatives. guidechem.com These derivatives can be used to prepare stable, water-soluble silver/fullerene nanocomposites with high antibacterial activity. This points to the potential use of this compound derivatives in creating advanced nanomaterials. guidechem.com

Biomedical Research Applications (Excluding Dosage/Administration)

The classical use of this compound is in the Sorensen synthesis of amino acids. This role continues to be relevant in modern biomedical research, not just for synthesizing protein building blocks but also for creating precursors for bioactive molecules and advanced biomaterials.

Precursor for Bioactive Molecules: this compound serves as a key starting material for a variety of molecules with potential therapeutic applications. For example, it is the synthetic precursor to L-aspartic acid, which is a component of the widely used artificial sweetener aspartame. chemicalbook.com Furthermore, the novel pyrroloisoindolinone structures generated from domino reactions of this compound represent a class of compounds that may be explored for various biological activities. researchgate.netd-nb.info

Building Block for Biomaterials: There is growing interest in biodegradable polymers for medical and environmental applications. L-Aspartic acid, synthesized from this compound, is used to manufacture polyaspartic acid, a biodegradable superabsorbent polymer with applications in agriculture (to improve water retention in soil) and as a scale and corrosion inhibitor. chemicalbook.com

Application AreaSynthesized ProductIntermediateKey Research FindingReference
Artificial SweetenersAspartameL-Aspartic AcidA chemical synthesis route from diethyl sodium phthalimidomalonate exists. chemicalbook.com
Biodegradable PolymersPolyaspartic AcidL-Aspartic AcidUsed as a superabsorbent polymer and scale inhibitor. chemicalbook.com
Drug DiscoveryPyrroloisoindolinone derivativesThis compoundNovel domino reactions provide access to complex heterocyclic scaffolds for biological screening. researchgate.netd-nb.info
Alkaloid SynthesisIndolizinesDiethyl iodomalonateA related malonate is used as an intermediate in the synthesis of key alkaloid precursors.

Q & A

Basic: What are the established synthetic routes for preparing diethyl phthalimidomalonate, and how can its purity be verified?

This compound (DPIM) is typically synthesized via condensation of phthalimide with diethyl malonate under alkaline conditions. A common method involves reacting sodium phthalimide with diethyl bromomalonate in ethanol, followed by acidification to precipitate the product . Key steps include:

  • Reagent preparation : Use sodium ethoxide as the base to deprotonate diethyl malonate.
  • Alkylation : Introduce phthalimide via nucleophilic substitution.
  • Purification : Recrystallize from ethanol or ethyl acetate to achieve >96% purity .
    Purity verification :
  • Spectroscopic analysis : Confirm structure using 1H^1H-NMR (e.g., phthalimide protons at δ 7.6–7.8 ppm) and IR (C=O stretches at ~1700–1750 cm1^{-1}) .
  • Chromatography : Use HPLC with a C18 column and UV detection at 254 nm to assess residual impurities .

Basic: What are the standard protocols for handling and storing DPIM in laboratory settings?

  • Handling : Use nitrile gloves and safety goggles to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation risks .
  • Storage : Keep in airtight containers at room temperature (RT), protected from moisture and light. Stability data indicate no decomposition under these conditions for ≥2 years .
  • Waste disposal : Neutralize with dilute NaOH before incineration, adhering to institutional guidelines for phthalate derivatives .

Advanced: How can researchers optimize DPIM-mediated alkylation reactions for asymmetric amino acid synthesis?

DPIM is a precursor in synthesizing non-natural amino acids via alkylation followed by hydrolysis and decarboxylation. Optimization strategies include:

  • Solvent selection : Use DMF or THF to enhance solubility of alkyl halides and improve reaction kinetics .
  • Catalysis : Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation in biphasic systems .
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation (e.g., dialkylation) .
  • Monitoring : Track reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) and quantify yields using 13C^{13}C-NMR or LC-MS .

Advanced: What analytical approaches resolve contradictions in DPIM reactivity data under varying pH conditions?

Conflicting reports on DPIM’s hydrolytic stability may arise from pH-dependent degradation pathways. To address this:

  • Kinetic studies : Perform pH-rate profiling (pH 2–12) using UV-Vis spectroscopy to monitor absorbance changes at 280 nm (phthalimide ring opening) .
  • Product identification : Use LC-HRMS to characterize degradation products (e.g., phthalic acid or malonate derivatives) .
  • Computational modeling : Apply DFT calculations to predict protonation states and transition-state energies influencing hydrolysis .

Basic: What spectroscopic techniques are critical for characterizing DPIM and its derivatives?

  • NMR spectroscopy :
    • 1H^1H-NMR: Identify ethyl ester protons (δ 1.2–1.4 ppm) and phthalimide aromatic protons (δ 7.6–7.8 ppm) .
    • 13C^{13}C-NMR: Confirm carbonyl groups (δ 165–170 ppm) .
  • IR spectroscopy : Detect ester C=O (~1740 cm1^{-1}) and phthalimide imide (~1710 cm1^{-1}) stretches .
  • Mass spectrometry : Use ESI-MS to verify molecular ion peaks (m/z 305.28 for [M+H]+^+) and fragmentation patterns .

Advanced: How can mechanistic studies improve DPIM’s utility in multicomponent reactions?

DPIM participates in Strecker or Ugi reactions to generate α-amino acid precursors. To enhance efficiency:

  • In situ FTIR : Monitor intermediate formation (e.g., imine or nitrile species) during multicomponent reactions .
  • Isotopic labeling : Use 15N^{15}N-phthalimide to trace nitrogen incorporation in final products via 15N^{15}N-NMR .
  • Solvent effects : Compare reaction rates in polar aprotic vs. protic solvents to elucidate solvent-dependent mechanisms .

Basic: What safety precautions are essential when scaling up DPIM-based reactions?

  • Ventilation : Ensure robust fume hood airflow to mitigate vapor exposure during reflux .
  • Thermal monitoring : Use jacketed reactors to control exotherms during alkylation .
  • Waste management : Precipitate and filter phthalic acid byproducts before disposal to minimize environmental impact .

Advanced: How does DPIM compare to analogous reagents (e.g., diethyl acetamidomalonate) in stereoselective synthesis?

  • Steric effects : DPIM’s rigid phthalimide group enhances stereochemical control vs. the smaller acetamido group in diethyl acetamidomalonate .
  • Reactivity : DPIM’s electron-withdrawing phthalimide moiety reduces nucleophilicity, favoring monoalkylation over dialkylation .
  • Yield optimization : Comparative studies show DPIM achieves 70–80% yields in L-phenylalanine synthesis vs. 60–65% with acetamidomalonate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.